

Spectroscopic Analysis of Substituted Cyclopenta[b]pyridines: A Comparative Guide

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Compound of Interest

Compound Name: 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for various substituted cyclopenta[b]pyridine derivatives. The information is intended to assist researchers in the identification, characterization, and development of novel compounds based on this heterocyclic scaffold. The data presented is compiled from peer-reviewed scientific literature and is organized for easy comparison.

Introduction

Cyclopenta[b]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are crucial for the structural elucidation and characterization of these molecules. This guide summarizes key spectroscopic data for different substituted cyclopenta[b]pyridines to facilitate comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for various substituted cyclopenta[b]pyridine derivatives reported in the literature.

**Table 1: ^1H NMR Spectroscopic Data of Selected
Substituted 6,7-dihydro-5H-cyclopenta[b]pyridines**

Compo und/Der ivative	H-3 (ppm)	H-5 (ppm)	H-6 (ppm)	H-7 (ppm)	Aromati c Protons (ppm)	Other Protons (ppm)	Solvent
4-aryl-2- (thiophen -3- yl)-6,7- dihydro- 5H- cyclopent a[b]pyridi ne (5a-i)	8.08 - 9.19 (s)	2.89-3.07 (m)	2.04-2.13 (m)	2.89-3.07 (m)	7.00 - 7.55	-	CDCl ₃ , DMSO- d ₆
2-ethoxy- 4- (pyridin- 2-yl)-7- (pyridin- 2- ylmethylili dene)-6,7- dihydro- 5H- cyclopent a[b]pyridi ne-3- carbonitri le (CAPD- 1)	-	3.07 (t)	-	2.89 (t)	7.00 - 7.55	1.43 (t, CH ₃), 4.59 (q, OCH ₂), 7.43 (s, =CH)	DMSO- d ₆
1-methyl- 4-phenyl- 6,7- dihydro- 5H- cyclopent	8.30 (s)	2.92 (t)	2.04-2.08 (m)	3.01 (t)	7.33 - 7.44	2.50 (s, CH ₃)	CDCl ₃

a[c]pyridi
ne (3l)

1-methyl-						
3,4-						
diphenyl-						
6,7-						
dihydro-	-	2.82 (t)	2.06-2.13 (m)	3.01 (t)	7.07 - 7.49	2.57 (s, CH3) CDCl3
5H-						
cyclopent						
a[c]pyridi						
ne (3f)						

Data compiled from references[\[1\]](#)[\[2\]](#)[\[3\]](#).

Table 2: ^{13}C NMR Spectroscopic Data of Selected Substituted 6,7-dihydro-5H-cyclopenta[b]pyridines

Compound/Derivative	C=N/C=C (ppm)	C≡N (ppm)	C-aliphatic (ppm)	Aromatic Carbons (ppm)	Other Carbons (ppm)	Solvent
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylide)ne-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)	164.93, 161.91, 152.97, 141.41, 136.87, 135.18	93.73	28.90, 27.22	131.04, 129.97, 129.64, 129.43, 129.19, 128.74, 128.31, 125.77, 116.00	63.38, 14.79, (OCH ₂), (CH ₃)	DMSO-d6
1-methyl-4-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3l)	152.5, 150.8, 146.3	-	32.7, 30.9, 24.6	138.0, 131.7, 128.5, 128.4, 127.3	21.9 (CH ₃)	CDCl ₃
1-methyl-3,4-diphenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3f)	154.5, 153.0, 152.1	-	32.8, 30.9, 24.5	140.6, 138.5, 136.5, 130.2, 129.8, 129.7, 127.8, 127.4, 126.8, 126.5	22.1 (CH ₃)	CDCl ₃

Data compiled from references [2][3].

Table 3: IR Spectroscopic Data of Selected Substituted 6,7-dihydro-5H-cyclopenta[b]pyridines

Compound/Derivative	C≡N Stretch (cm-1)	C=N Stretch (cm-1)	C-H Aromatic Stretch (cm-1)	C-H Aliphatic Stretch (cm-1)
7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4)	2214	1605	3058, 3021	2981, 2966
1-methyl-4-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3l)	-	1551	3048, 3028	2954, 2912, 2897
1-methyl-3,4-diphenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3f)	-	1595	3079	2981, 2897

Data compiled from references [2][3].

Table 4: Mass Spectrometry Data of Selected Substituted Cyclopenta[b]pyridines

Compound/Derivative	Ionization Method	[M]+ or [M+H]+ (m/z)	Key Fragments (m/z)
4-aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives (5a-i)	ESI-MS	Varies with aryl substituent	-
1-methyl-4-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3l)	HRMS	209.1207 (calcd. 209.1205)	-
1-methyl-3,4-diphenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3f)	HRMS	285.1517 (calcd. 285.1517)	-

Data compiled from references [1][3].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. For specific instrument parameters, it is recommended to consult the original research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. [4] Samples are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing involves Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. [2] A small amount of the solid

or liquid sample is placed directly on the ATR crystal. Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.^[5] Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after chromatographic separation. The instrument is operated in positive or negative ion mode to detect the molecular ion ([M]⁺, [M]⁻, [M+H]⁺, or [M-H]⁻).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.^{[6][7]} Solutions of the compounds are prepared in a UV-grade solvent (e.g., chloroform, ethanol, or acetonitrile) in a quartz cuvette with a 1 cm path length. Spectra are typically scanned from 200 to 800 nm. The absorption maxima (λ_{max}) are reported in nanometers (nm).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of novel substituted cyclopenta[b]pyridines.



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Caption: Workflow for the synthesis and spectroscopic characterization of substituted cyclopenta[b]pyridines.

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